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Compound of Interest

Compound Name: T-2000

Cat. No.: B1682866

Introduction

The designation "T-2000" does not correspond to a single, universally recognized therapeutic
agent. Instead, literature searches reveal several distinct compounds and clinical studies
bearing similar names, each targeting different disease models. This document provides
detailed application notes and protocols for two such entities: T2000, a compound investigated
for movement disorders, and M2000, a novel non-steroidal anti-inflammatory drug (NSAID) with
potential applications in oncology. Additionally, this report clarifies the nature of the AD2000
study in the context of Alzheimer's disease research.

T2000 for Movement Disorders (Myoclonus
Dystonia)

Disease Model: Myoclonus Dystonia (M-D) is a rare, inherited movement disorder
characterized by sudden, brief, jerky involuntary motions (myoclonus) and sustained muscle
contractions causing twisting or abnormal postures (dystonia).[1]

Mechanism of Action: While the precise mechanism of T2000 is not fully elucidated in the
provided search results, it is described as belonging to a class of medications that have been
used for many years for various medical conditions.[1] Medications for movement disorders
often target neurotransmitter systems in the brain, such as those involving dopamine, GABA, or
acetylcholine, to modulate neuronal excitability and control motor function.
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Quantitative Data

A pilot efficacy study of T2000 in patients with Myoclonus Dystonia outlines a clear dosage
escalation protocol.

Parameter Value Reference

Starting Dose 200 mg per day [1]

] Additional 200 mg per day
Dose Escalation [1]
every other week

Maximum Dose 1000 mg per day [1]

Total Treatment Duration 12 weeks [1]

Experimental Protocols

Pilot Efficacy Study in Myoclonus Dystonia Patients

This protocol is designed to evaluate the safety and efficacy of T2000 in patients with
Myoclonus Dystonia.

o Patient Recruitment: Patients diagnosed with Myoclonus Dystonia are enrolled in the study.

o Baseline Assessment: The severity of myoclonus and dystonia, as well as a general
neurological examination, are conducted and recorded before the initiation of treatment to
establish a baseline.

o Treatment Initiation: Patients begin treatment with a starting dose of 200 mg of T2000 per
day.

o Dose Escalation: The dosage is increased by an additional 200 mg per day every two weeks,
up to a maximum daily dose of 1000 mg. This gradual increase helps in assessing tolerance
and minimizing potential side effects.

e Monitoring: Throughout the 12-week treatment period, patients are continuously monitored
for any adverse effects. The severity of myoclonus and dystonia symptoms is regularly
assessed.
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» Efficacy Evaluation: The primary outcome is the comparison of the severity of myoclonus
and dystonia symptoms while on T2000 with the baseline symptoms observed without the
medication.

Visualizations

T2000 Clinical Trial Protocol for Myoclonus Dystonia

R »
Treatment Initiation (200mg/day) Dose Escalation (+200mg/day every 2 weeks)
4’:}7 -

Click to download full resolution via product page

Caption: T2000 Clinical Trial Workflow for Myoclonus Dystonia.

M2000 for Cancer (Fibrosarcoma Model)

Disease Model: The chemopreventive effects of M2000 were investigated using the WEHI-164
fibrosarcoma cell line, an in vitro cancer model.[2]

Mechanism of Action: M2000 is a novel nonsteroidal anti-inflammatory drug (NSAID).[2]
NSAIDs are known to reduce the risk of cancer, potentially through the induction of apoptosis
(programmed cell death) and the inhibition of matrix metalloproteinases (MMPs), which are
involved in cancer cell invasion and metastasis.[2] The study demonstrated that M2000 induces
apoptosis and inhibits MMP-2 activity, suggesting these as key mechanisms for its
chemopreventive properties.[2]

Quantitative Data

The in vitro study on the WEHI-164 fibrosarcoma cell line provided dose-dependent data on the
inhibitory effects of M2000.
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M2000
Parameter Concentration Outcome Reference
(ng/ml)
Not specified, but
showed higher )
o N No cytotoxic effect
Cytotoxicity tolerability than [2]
) o observed
diclofenac, piroxicam,
and dexamethasone
- Dose-dependent
Inhibitory Effect 20, 40, 80, 200 S [2]
inhibitory effect
Significantly greater
) inhibitory effect than
Comparison 200 [2]
dexamethasone and
piroxicam
Inhibitory activity
Comparison 10, 20, 40, 200 paralleled that of [2]
diclofenac
] ) a Similar to
Apoptotic Efficacy Not specified [2]
dexamethasone

Experimental Protocols

In Vitro Evaluation of M2000 on WEHI-164 Fibrosarcoma Cell Line

e Cell Culture: The WEHI-164 fibrosarcoma cell line is cultured under standard laboratory

conditions.

o Cytotoxicity Assay:

o WEHI-164 cells are treated with varying concentrations of M2000, as well as other

NSAIDs (diclofenac, piroxicam) and a corticosteroid (dexamethasone) for comparison.

o Cell viability is assessed using a standard cytotoxicity assay (e.g., MTT assay) to

determine the tolerability of the compounds.
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o Apoptosis Assay (TUNEL Assay):
o WEHI-164 cells are treated with different concentrations of M2000.

o Apoptosis is evaluated using the Terminal deoxynucleotidyl transferase dUTP nick end
labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of apoptosis.

o Matrix Metalloproteinase (MMP-2) Activity Assay (Gelatin Zymography):
o WEHI-164 cells are treated with M2000.

o The activity of MMP-2 in the cell culture supernatant is assessed using gelatin
zymography. This technique involves separating proteins by electrophoresis on a gel
containing gelatin. MMP-2 will digest the gelatin, leaving a clear band that can be
guantified.

Visualizations

Proposed Mechanism of M2000 in Cancer Cells
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Caption: Proposed Chemopreventive Mechanism of M2000.
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AD2000 and Alzheimer's Disease

It is important to clarify that AD2000 is not a therapeutic compound but the name of a
randomized, placebo-controlled clinical trial.[3] The AD2000 study investigated the long-term
effects of the cholinesterase inhibitor Donepezil in patients with Alzheimer's disease.[3][4] The
study did not show significant effects on patient-relevant outcomes such as institutionalization
or progression of disability, although it did show a small significant effect on cognitive scores.[3]
[4] Therefore, there are no application notes or protocols for a compound named "T-2000" or
"AD2000" for Alzheimer's disease, as the latter refers to a clinical trial of a different drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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